molecular formula C9H17IO B13064272 1-(Butan-2-yloxy)-2-iodocyclopentane

1-(Butan-2-yloxy)-2-iodocyclopentane

Cat. No.: B13064272
M. Wt: 268.13 g/mol
InChI Key: SFQWYTMJJDAXIB-UHFFFAOYSA-N
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Description

1-(Butan-2-yloxy)-2-iodocyclopentane is an organic compound characterized by a cyclopentane ring substituted with an iodine atom and a butan-2-yloxy group. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of iodine and the butan-2-yloxy group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yloxy)-2-iodocyclopentane typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Iodine Atom: The iodine atom can be introduced via halogenation reactions using reagents such as iodine or iodine monochloride.

    Attachment of the Butan-2-yloxy Group: The butan-2-yloxy group can be attached through etherification reactions involving butan-2-ol and an appropriate leaving group on the cyclopentane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yloxy)-2-iodocyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.

    Oxidation Reactions: The butan-2-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the butan-2-yloxy group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be utilized.

Major Products Formed

    Substitution Reactions: Products include cyclopentane derivatives with different substituents replacing the iodine atom.

    Oxidation Reactions: Products include cyclopentanones or other carbonyl-containing compounds.

    Reduction Reactions: Products include cyclopentane derivatives with modified or removed substituents.

Scientific Research Applications

1-(Butan-2-yloxy)-2-iodocyclopentane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yloxy)-2-iodocyclopentane involves its interaction with molecular targets through its functional groups. The iodine atom and butan-2-yloxy group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(Butan-2-yloxy)-2-bromocyclopentane: Similar structure with a bromine atom instead of iodine.

    1-(Butan-2-yloxy)-2-chlorocyclopentane: Similar structure with a chlorine atom instead of iodine.

    1-(Butan-2-yloxy)-2-fluorocyclopentane: Similar structure with a fluorine atom instead of iodine.

Uniqueness

1-(Butan-2-yloxy)-2-iodocyclopentane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s interactions and reactivity in various chemical and biological contexts.

Properties

Molecular Formula

C9H17IO

Molecular Weight

268.13 g/mol

IUPAC Name

1-butan-2-yloxy-2-iodocyclopentane

InChI

InChI=1S/C9H17IO/c1-3-7(2)11-9-6-4-5-8(9)10/h7-9H,3-6H2,1-2H3

InChI Key

SFQWYTMJJDAXIB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1CCCC1I

Origin of Product

United States

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